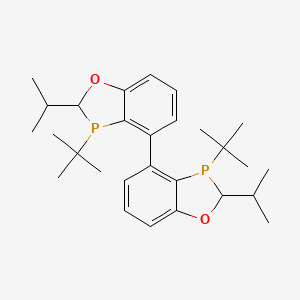
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole is a complex organic compound that belongs to the class of benzoxaphospholes. These compounds are characterized by their unique structural framework, which includes a benzene ring fused with an oxaphosphole ring. The presence of tert-butyl and propan-2-yl groups further adds to the complexity and potential reactivity of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and phosphorus-containing reagents. The key steps in the synthesis may include:
Formation of the Benzoxaphosphole Ring: This step involves the cyclization of a benzene derivative with a phosphorus-containing reagent under specific conditions, such as the presence of a catalyst and controlled temperature.
Introduction of tert-Butyl and Propan-2-yl Groups: These groups are introduced through alkylation reactions, where tert-butyl and propan-2-yl halides react with the intermediate benzoxaphosphole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Cyclization: Using metal catalysts to promote the cyclization reaction.
Alkylation: Employing efficient alkylating agents and solvents to introduce the tert-butyl and propan-2-yl groups.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxaphosphole ring to a more saturated form.
Substitution: The tert-butyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Saturated benzoxaphosphole derivatives.
Substitution: Various substituted benzoxaphosphole compounds.
Wissenschaftliche Forschungsanwendungen
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxaphosphole: The parent compound with a simpler structure.
tert-Butyl Benzoxaphosphole: A derivative with only tert-butyl groups.
Propan-2-yl Benzoxaphosphole: A derivative with only propan-2-yl groups.
Uniqueness
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole is unique due to the presence of both tert-butyl and propan-2-yl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C28H40O2P2 |
|---|---|
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
3-tert-butyl-4-(3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl)-2-propan-2-yl-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3 |
InChI-Schlüssel |
IVUFJBFLMHJRJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















